2-[3-(difluoromethoxy)phenyl]acetic Acid
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Overview
Description
2-[3-(Difluoromethoxy)phenyl]acetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.155 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(difluoromethoxy)phenyl]acetic acid typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable reagent to introduce the acetic acid functionality. One common method is the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(difluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of difluoromethoxyphenyl ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-[3-(difluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
2,3-Difluorophenylacetic acid: Similar structure but lacks the methoxy group.
2-(4-(Difluoromethoxy)phenyl)acetic acid: Similar structure with the difluoromethoxy group in a different position.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups instead of difluoromethoxy groups.
Uniqueness: 2-[3-(difluoromethoxy)phenyl]acetic acid is unique due to the presence of the difluoromethoxy group at the meta position on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUTXMFTNGMNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378897 |
Source
|
Record name | 2-[3-(difluoromethoxy)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262587-06-4 |
Source
|
Record name | 2-[3-(difluoromethoxy)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(difluoromethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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